(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXNHLWYLJDILD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693177 | |
| Record name | tert-Butyl [(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085843-07-7 | |
| Record name | tert-Butyl [(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H22N4O2
- Molar Mass : 278.35 g/mol
- CAS Number : 1085843-07-7
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. For this compound, modifications in the pyrrolidine ring or the aminopyridine group can significantly alter its potency and selectivity.
Table 1: SAR Insights for Related Compounds
| Compound | Modifications | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Substituted at R1 with CH3 | COX-1 Inhibition | 0.72 |
| Compound B | Substituted at R5 with CN | Dual COX Inhibition | 8.17 (COX-1), 6.79 (COX-2) |
| Compound C | Aminopyridine at R5 | Lipoxygenase Inhibition | 8.41 |
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Anti-inflammatory Activity : In a study investigating compounds with similar structures, it was found that derivatives of aminopyridines exhibited significant inhibition of COX enzymes, suggesting that this compound may also possess anti-inflammatory properties .
- Cancer Research : Preliminary research indicates that compounds with a similar scaffold have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .
Research Findings
A comprehensive review of literature reveals that this compound demonstrates:
- Potent Biological Activity : Various studies report IC50 values indicating effective inhibition of target enzymes relevant to inflammation and cancer.
Table 2: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) |
|---|---|---|
| COX Inhibition | COX-1 | 0.72 |
| COX Inhibition | COX-2 | 6.79 |
| Lipoxygenase Inhibition | Lipoxygenase | 8.41 |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
IUPAC Name: tert-butyl N-[(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
The compound features a pyrrolidine ring connected to a 5-aminopyridine moiety and a tert-butyl carbamate group. This stereochemistry plays a crucial role in its biological interactions and activity.
Chemistry
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions, facilitating the introduction of different substituents on the pyrrolidine or pyridine rings.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Alkyl halides | Mild conditions |
| Oxidation | KMnO₄, CrO₃ | Specific conditions |
| Reduction | LiAlH₄, NaBH₄ | Controlled environment |
Biology
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates potential applications in:
- Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding: Its interaction with receptors can modulate signaling pathways, impacting physiological responses. This makes it a candidate for further studies in pharmacology.
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Its unique structure may lead to the development of new drugs targeting specific diseases or conditions. Potential areas include:
- Anticancer Agents: Due to its enzyme inhibition properties, there is interest in investigating its role in cancer treatment.
- Neurological Disorders: The interaction with receptors suggests potential applications in treating neurological conditions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
-
Study on Enzyme Inhibition:
- Researchers investigated the compound's ability to inhibit specific enzymes involved in cancer metabolism, demonstrating significant inhibition rates compared to control compounds.
-
Receptor Interaction Studies:
- In vitro assays showed that the compound effectively binds to certain receptors implicated in neurological disorders, suggesting a pathway for therapeutic development.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic pathways:
The acidic route (HCl-mediated) is preferred for quantitative conversion, while basic conditions may lead to incomplete deprotection due to competing amide bond instability .
Nucleophilic Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in nucleophilic substitutions, particularly with electrophiles such as alkyl halides or acyl chlorides:
Example reaction with benzyl bromide :
| Catalyst | Solvent | Time | Yield | Purity |
|---|---|---|---|---|
| K₂CO₃ | DMF | 12 h | 78% | 95% |
| Cs₂CO₃ | DCM | 6 h | 82% | 98% |
Alkylation preserves the carbamate group, enabling further functionalization .
Cross-Coupling Reactions via the Pyridine Moiety
The 5-aminopyridin-2-yl group facilitates palladium-catalyzed cross-couplings:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis:
| Arylboronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 89% | |
| 3-Nitrophenyl | Pd(OAc)₂/XPhos | 65% |
Coupling efficiency depends on steric and electronic factors of the boronic acid .
Reductive Amination of the Primary Amine
The 5-amino group on the pyridine ring undergoes reductive amination with aldehydes or ketones:
Example with benzaldehyde :
| Reducing Agent | Solvent | Yield | Diastereoselectivity |
|---|---|---|---|
| NaBH₃CN | MeOH | 73% | 3:1 (dr) |
| NaBH(OAc)₃ | DCE | 68% | 2:1 (dr) |
Steric hindrance from the pyrrolidine ring influences selectivity .
Ring-Opening Reactions
The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions:
| Reagent | Products | Application |
|---|---|---|
| H₂O₂, AcOH | γ-Aminobutyric acid (GABA) derivative | Neuropharmacology intermediates |
| HNO₃, H₂SO₄ | Nitrated linear amine | Energetic materials precursor |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Implications
The distinct structural features of “this compound” position it as a valuable scaffold for drug discovery. Its amino group and stereochemistry contrast sharply with bulkier or less reactive analogs, suggesting superior adaptability in medicinal chemistry.
Preparation Methods
Coupling of 5-Aminopyridin-2-yl with Pyrrolidine Derivative
A common approach involves the nucleophilic substitution or cross-coupling reaction between a suitably functionalized pyrrolidine derivative and a 5-aminopyridin-2-yl halide or activated intermediate.
- Starting Materials : 5-aminopyridine or its halogenated derivatives (e.g., 5-chloropyridin-2-yl compounds) and a chiral pyrrolidine intermediate.
- Reaction Conditions : The coupling is typically performed under mild basic conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction rates.
- Catalysts and Bases : Depending on the coupling method, palladium catalysts or copper catalysts may be used for cross-coupling, or bases like potassium carbonate may be employed for nucleophilic substitution.
Protection of the Pyrrolidine Nitrogen with tert-Butyl Carbamate
After the coupling step, the free amine on the pyrrolidine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups to yield the carbamate.
- Reagents : Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for Boc protection.
- Conditions : The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- Base : A mild base such as triethylamine or sodium bicarbonate is used to neutralize the acid generated during the reaction.
Purification
The final product is purified by standard chromatographic techniques such as column chromatography, often using silica gel and eluting with mixtures of ethyl acetate and hexanes or other suitable solvent systems.
Industrial-Scale Considerations and Optimization
Industrial preparation requires optimization of reaction parameters to improve yield, purity, and scalability. Key factors include:
- Use of Neutral Reagents : Recent advances suggest that using neutral forms of reagents rather than their salts can simplify the synthesis and improve yields by reducing viscosity and facilitating stirring in the reaction mixture.
- Solvent Selection : Organic solvents such as acetonitrile, dimethylformamide, tetrahydrofuran, and 1,4-dioxane are preferred for their ability to dissolve reagents and maintain reaction homogeneity.
- Molar Ratios : Optimized molar ratios of coupling partners are critical. For example, a molar ratio of approximately 1:1.05 (pyrrolidine derivative to pyridinyl compound) is preferred to maximize yield.
- Temperature Control : Reactions are generally conducted at moderate temperatures (room temperature to 60 °C) to balance reaction rate and selectivity.
- Base Usage : Use of bases like triethylamine in controlled amounts is necessary to neutralize reaction byproducts without causing excessive side reactions or precipitation.
Representative Data Table of Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Acetonitrile, DMF, THF, 1,4-dioxane | Polar aprotic solvents preferred |
| Temperature | 20–60 °C | Moderate temperatures for optimal yield |
| Molar Ratio (A:B) | 1:0.95 to 1:1.35, optimally 1:1.05 | Stoichiometric or slight excess of B |
| Base | Triethylamine (0.5–2 equivalents) | Neutralizes acid byproducts |
| Reaction Time | Several hours (4–24 h) | Dependent on scale and conditions |
| Concentration | 10–40% w/v | Solubility and viscosity considerations |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexanes mixtures |
Research Findings and Improvements
- The use of neutral forms of reagents in the coupling step was found to significantly reduce the viscosity of the reaction mixture, facilitating stirring and improving reaction homogeneity and yield.
- Avoiding the formation of salts during the reaction reduces the need for large amounts of base and prevents solidification of the reaction mass, which is a common problem in industrial synthesis.
- Optimization of solvent systems and reaction concentrations has led to yields exceeding 90% with high purity.
- The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by careful control of reaction conditions and use of chiral starting materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate?
- Methodology : A common approach involves coupling tert-butyl carbamate derivatives with functionalized pyridine intermediates. For example, chiral pyrrolidine scaffolds can be synthesized via asymmetric hydrogenation or enzymatic resolution. Evidence from related tert-butyl carbamate syntheses (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) suggests using Boc-protected intermediates and coupling agents like EDCI/HOBt in anhydrous DMF .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry. Monitor enantiomeric purity via chiral HPLC or polarimetry .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- LC-MS : Confirm molecular weight (theoretical MW: 278.35 g/mol for the (S)-enantiomer) and detect impurities .
- NMR : Analyze ¹H/¹³C NMR spectra to verify the tert-butyl group (δ ~1.4 ppm), pyrrolidine ring protons, and pyridine aromatic signals. Compare with analogs like (S)-tert-butyl pyrrolidin-3-ylcarbamate .
- Chiral Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and assess optical rotation .
Q. What are the optimal storage conditions for this compound?
- Guidelines : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid moisture, as tert-butyl carbamates are prone to deprotection under acidic or humid conditions .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Methodology : Compare (S)- and (R)-enantiomers in target-binding assays. For example, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors/enzymes. Evidence from related compounds (e.g., tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate) shows stereochemistry affects binding to targets like kinase inhibitors .
- Data Interpretation : If (S)-enantiomer shows higher activity, investigate conformational rigidity via molecular dynamics simulations .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Methodology :
- Stepwise Analysis : Isolate intermediates (e.g., 5-aminopyridin-2-ylpyrrolidine) to identify yield-limiting steps.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination steps, which may improve coupling efficiency in pyridine functionalization .
- Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and catalyst lot variations .
Q. What strategies are effective for analyzing metabolic stability of this compound?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole).
- Structural Modifications : If rapid metabolism is observed, introduce deuterium at labile positions (e.g., pyrrolidine C-H) to prolong half-life, as seen in tert-butyl carbamate analogs .
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from lysates.
- Thermal Shift Assays : Monitor protein thermal stability in the presence of the compound to confirm binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
